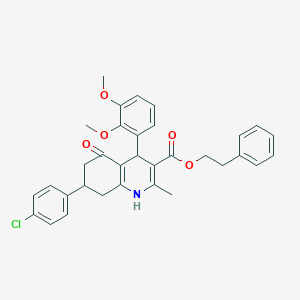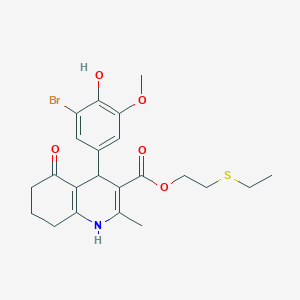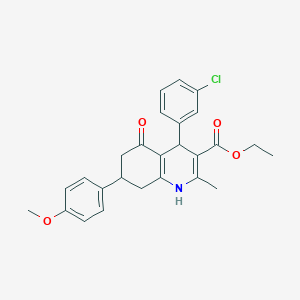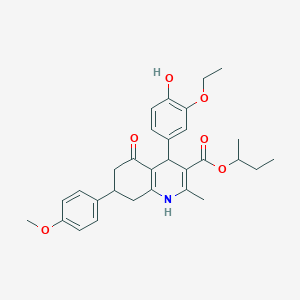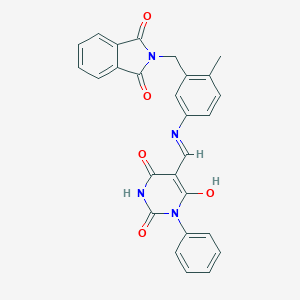
TTGM 5826
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TTGM 5826 is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines isoindole and pyrimidine moieties, which contribute to its diverse chemical properties and potential biological activities.
Preparation Methods
The synthesis of TTGM 5826 can be achieved through multi-step organic reactions. One efficient method involves a three-component reaction of barbituric acid, 2-chloro-3-formylquinoline, and ammonia under basic conditions . This reaction proceeds through the formation of intermediate products, which are subsequently transformed into the final compound through further chemical modifications. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
TTGM 5826 has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in DNA repair.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By binding to the active site of PARP-1, the compound prevents the enzyme from repairing damaged DNA, leading to cell death in cancer cells. The pathways involved include the inhibition of DNA repair mechanisms and the induction of apoptosis.
Comparison with Similar Compounds
Similar compounds to TTGM 5826 include other pyrimidine and isoindole derivatives. These compounds share structural similarities but may differ in their specific functional groups and biological activities. For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives are also known for their potential as PARP-1 inhibitors . The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
330471-93-7 |
|---|---|
Molecular Formula |
C27H20N4O5 |
Molecular Weight |
480.5g/mol |
IUPAC Name |
2-[[5-[(6-hydroxy-2,4-dioxo-1-phenylpyrimidin-5-yl)methylideneamino]-2-methylphenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H20N4O5/c1-16-11-12-18(13-17(16)15-30-24(33)20-9-5-6-10-21(20)25(30)34)28-14-22-23(32)29-27(36)31(26(22)35)19-7-3-2-4-8-19/h2-14,35H,15H2,1H3,(H,29,32,36) |
InChI Key |
QKMLUIRQZOCSAR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O)CN4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



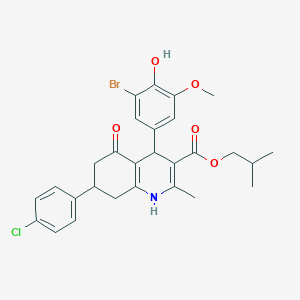

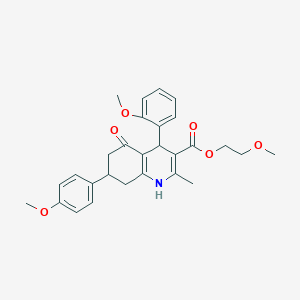
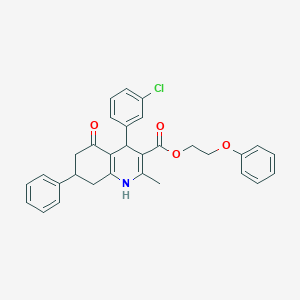
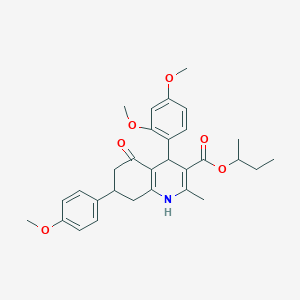
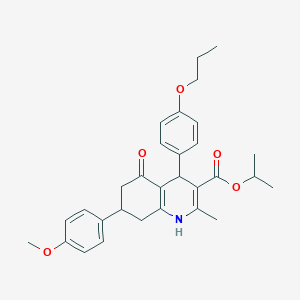
![Butan-2-yl 4-[4-(acetyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B408709.png)
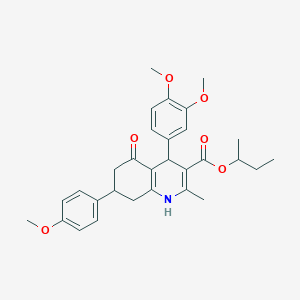
![(OXOLAN-2-YL)METHYL 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B408712.png)
